S-Benzyl-N-Stearoyl-L-cysteine
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Overview
Description
S-Benzyl-N-Stearoyl-L-cysteine: is a synthetic compound with the molecular formula C28H47NO3S and a molecular weight of 477.74 g/mol . It is a derivative of the amino acid cysteine, where the hydrogen atom of the thiol group is replaced by a benzyl group, and the amino group is acylated with stearic acid. This compound is primarily used in organic synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-N-Stearoyl-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Benzylation of the Thiol Group: The thiol group of the protected L-cysteine is then benzylated using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Acylation of the Amino Group: The protected and benzylated L-cysteine is then acylated with stearic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group is finally removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl-N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Alkyl or aryl derivatives of this compound.
Scientific Research Applications
S-Benzyl-N-Stearoyl-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in proteomics research to study protein structure and function. It can be used to modify proteins and peptides for various biochemical assays.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of S-Benzyl-N-Stearoyl-L-cysteine involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes. The stearoyl group can facilitate the incorporation of the compound into lipid bilayers, affecting membrane fluidity and function. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and stability .
Comparison with Similar Compounds
S-Benzyl-N-Stearoyl-L-cysteine can be compared with other cysteine derivatives, such as:
S-Benzyl-L-cysteine: Lacks the stearoyl group, making it less lipophilic and less likely to interact with lipid membranes.
N-Stearoyl-L-cysteine: Lacks the benzyl group, reducing its ability to interact with hydrophobic regions of proteins.
S-Methyl-N-Stearoyl-L-cysteine: Contains a methyl group instead of a benzyl group, affecting its reactivity and interaction with proteins.
This compound is unique due to the presence of both the benzyl and stearoyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZMDOGBAFZTE-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675694 |
Source
|
Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40379-70-2 |
Source
|
Record name | S-Benzyl-N-octadecanoyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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